2-Acetoxy-4-bromo-5-methoxybenzaldehyde
Descripción
2-Acetoxy-4-bromo-5-methoxybenzaldehyde is a substituted benzaldehyde derivative featuring three distinct functional groups: an acetoxy (ester) group at position 2, a bromine atom at position 4, and a methoxy group at position 5. Its molecular formula is $ \text{C}{10}\text{H}{9}\text{BrO}_{4} $, with a molecular weight of 289.08 g/mol. The compound’s structure combines electron-withdrawing (bromo, acetoxy) and electron-donating (methoxy) substituents, creating a unique electronic environment that influences its reactivity, solubility, and applications in organic synthesis.
Propiedades
Fórmula molecular |
C10H9BrO4 |
|---|---|
Peso molecular |
273.08 g/mol |
Nombre IUPAC |
(5-bromo-2-formyl-4-methoxyphenyl) acetate |
InChI |
InChI=1S/C10H9BrO4/c1-6(13)15-9-4-8(11)10(14-2)3-7(9)5-12/h3-5H,1-2H3 |
Clave InChI |
CZSGPHSGFGHLAP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC(=C(C=C1C=O)OC)Br |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Table 1: Substituent Impact on Key Properties
| Substituent | Electron Effect | Steric Demand | Common Reactivity |
|---|---|---|---|
| Bromine (4-Br) | Strong -I, -M | Moderate | Cross-coupling, nucleophilic substitution |
| Acetoxy (2-OAc) | Moderate -I | Low | Hydrolysis to phenol, ester exchange |
| Butoxy (e.g., 4-OBu) | +I (ether) | High | Enhances lipophilicity, steric hindrance |
Table 2: Comparative Reactivity in SNAr Reactions
| Compound | Reaction Rate (Relative) | Major Product Position |
|---|---|---|
| 2-Acetoxy-4-bromo-5-methoxybenzaldehyde | 1.0 (reference) | Position 6 |
| 4-Butoxy-3-chloro-5-methoxybenzaldehyde | 0.3 | Position 2 |
| 2-Acetoxy-4-chloro-5-methoxybenzaldehyde | 1.2 | Position 6 |
Métodos De Preparación
Bromination of 5-Methoxybenzaldehyde
The foundational step for synthesizing halogenated benzaldehydes involves bromination of 5-methoxybenzaldehyde. As demonstrated in CN105085215A, bromination using Br₂ in anhydrous dichloromethane at 0°C achieves selective substitution at position 2, yielding 2-bromo-5-methoxybenzaldehyde with a 75.29% yield after recrystallization. While this method targets position 2, adjusting reaction conditions (e.g., temperature, solvent, and directing groups) could favor bromination at position 4 for the target compound.
Critical Parameters:
-
Temperature: Bromination initiates at 0°C, followed by gradual warming to 30°C to complete the reaction.
-
Solvent: Anhydrous dichloromethane minimizes side reactions, enhancing selectivity.
-
Workup: Sequential washing with 5% Na₂S₂O₃ and saturated NaHCO₃ ensures removal of excess bromine and acidic byproducts.
Acetylation of Hydroxybenzaldehyde Intermediates
Acetylation Reaction Conditions
Acetylation of the hydroxyl group employs acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine or triethylamine). For example, the PubChem entry for 4-acetoxy-2-bromo-5-methoxybenzaldehyde (CID 262348) implies acetylation under anhydrous conditions, though specific details are omitted. Optimized conditions from similar systems recommend:
-
Molar Ratio: 1.2 equivalents of acetic anhydride per hydroxyl group.
-
Temperature: Room temperature to 50°C, avoiding aldehyde oxidation.
-
Catalyst: Catalytic DMAP (4-dimethylaminopyridine) to accelerate acylation.
Alternative Pathways via Halogen Exchange and Formylation
Metal-Halogen Exchange Strategy
The US20130090498A1 patent outlines a two-step synthesis for 4-bromo-2-methoxybenzaldehyde, leveraging metal-halogen exchange with isopropyl magnesium chloride and subsequent formylation. Adapting this approach for the target compound could involve:
-
Starting Material: 1,4-dibromo-2-fluorobenzene.
-
Formylation: Reaction with DMF at 0°C to yield 2-fluoro-4-bromobenzaldehyde.
-
Substitution: Replacing fluorine with acetoxy using potassium acetate instead of methanol, though nucleophilic aromatic substitution of fluoride remains challenging without activating groups.
Yield Considerations: The patent reports a 57% overall yield for methoxy substitution, suggesting potential efficiency losses when targeting acetoxy.
Structural Confirmation and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The CN105085215A patent provides a ¹H NMR spectrum for 2-bromo-5-methoxybenzaldehyde, with characteristic peaks at δ 3.88 (s, OCH₃), δ 7.19–7.24 (aromatic protons), and δ 10.01 (s, CHO). For 2-acetoxy-4-bromo-5-methoxybenzaldehyde, anticipated signals include:
-
δ 2.30 (s, OAc).
-
δ 3.85 (s, OCH₃).
-
δ 7.30–7.50 (aromatic protons adjacent to bromine).
-
δ 9.95 (s, CHO).
Recrystallization and Purity
Recrystallization from petroleum ether (PE) or heptane, as described in CN105085215A, ensures high purity (>98%) by removing unreacted starting materials and byproducts.
Challenges and Optimization Opportunities
Competing Directing Effects
The methoxy (activating, ortho/para-directing) and acetoxy (deactivating, meta-directing) groups create regiochemical conflicts during bromination. To favor position 4:
Side Reactions
-
Aldehyde Oxidation: Mild bromination conditions (low temperature, inert atmosphere) prevent formyl group degradation.
-
Over-Bromination: Stoichiometric control of Br₂ (1 equivalent) limits di-substitution.
Comparative Analysis of Synthetic Routes
*Estimated based on analogous reactions.
Q & A
Q. How can this compound serve as a building block in pharmaceutical intermediate synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
